molecular formula C7H7BN2O2 B12275085 2-Amino-3-cyanophenylboronicacid

2-Amino-3-cyanophenylboronicacid

Cat. No.: B12275085
M. Wt: 161.96 g/mol
InChI Key: HCBQCTAFMHAHIT-UHFFFAOYSA-N
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Description

2-Amino-3-cyanophenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their unique chemical properties and are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-cyanophenylboronic acid typically involves the reaction of 2-amino-3-cyanophenylboronic ester with a suitable boron source under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of 2-amino-3-cyanophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-cyanophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid

Comparison: 2-Amino-3-cyanophenylboronic acid is unique due to the presence of both an amino group and a nitrile group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a versatile building block in organic synthesis. In contrast, other similar compounds like phenylboronic acid lack these additional functional groups and therefore have different reactivity and applications .

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

(2-amino-3-cyanophenyl)boronic acid

InChI

InChI=1S/C7H7BN2O2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,10H2

InChI Key

HCBQCTAFMHAHIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C#N)N)(O)O

Origin of Product

United States

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